(3,4-Methylenedioxy-phenyl)phenylacetylene
Description
(3,4-Methylenedioxy-phenyl)phenylacetylene is a substituted phenylacetylene derivative featuring a phenyl group with a methylenedioxy (-O-CH2-O-) substituent at the 3 and 4 positions. Structurally, it consists of two phenyl rings linked by an acetylene (C≡C) bond, with one phenyl ring modified by the electron-donating methylenedioxy group. This compound is of interest in organic synthesis and catalysis due to the electronic and steric effects imparted by the methylenedioxy moiety, which can influence reactivity, selectivity, and binding in metal-catalyzed reactions.
Properties
Molecular Formula |
C15H10O2 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-(2-phenylethynyl)-1,3-benzodioxole |
InChI |
InChI=1S/C15H10O2/c1-2-4-12(5-3-1)6-7-13-8-9-14-15(10-13)17-11-16-14/h1-5,8-10H,11H2 |
InChI Key |
KUKWOOHRPSHQEC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Methylenedioxy-phenyl)phenylacetylene typically involves the coupling of a methylenedioxy-substituted phenyl compound with a phenylacetylene derivative. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of (3,4-Methylenedioxy-phenyl)phenylacetylene may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3,4-Methylenedioxy-phenyl)phenylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bond to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
(3,4-Methylenedioxy-phenyl)phenylacetylene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,4-Methylenedioxy-phenyl)phenylacetylene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylenedioxy group can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Reactivity in Catalytic Hydrogenation
Phenylacetylene and its derivatives are widely studied in hydrogenation reactions to produce styrene or ethylbenzene. The methylenedioxy substituent likely alters electronic interactions with catalysts, impacting selectivity. Key comparisons include:
| Catalyst System | Substrate | Conversion (%) | Selectivity to Styrene (%) | Reference |
|---|---|---|---|---|
| Pt/mTiO2 | Phenylacetylene | 100 | 80.3 | |
| Pd@Ce-bptc-2.0% | Phenylacetylene | ~99 | 95 | |
| Pd@TiO2/MNPs | Phenylacetylene | 98 | 88 |
Key Findings :
Hydrosilylation Reactions
Hydrosilylation of phenylacetylene derivatives produces alkenylsilanes, with regioselectivity (α vs. β isomers) influenced by substituents:
| Catalyst | Substrate | Yield (%) | β/α Ratio | Reference |
|---|---|---|---|---|
| Co(OAc)2@Phen-PMO4 | p-Methoxyphenylacetylene | 65 | 3:1 | |
| Pd capsule | Phenylacetylene | ~70 | 5.5:1 |
Key Findings :
- Electron-donating groups (e.g., methoxy) slightly improve β-selectivity in hydrosilylation . The methylenedioxy group, being more electron-rich, may further enhance β-isomer formation.
- Steric effects from the methylenedioxy ring could reduce accessibility to catalytic sites, lowering yields compared to simpler derivatives .
Electronic and Structural Effects
- NMR Shifts : In nickel complexes, phenylacetylene coordination causes deshielding of alkyne carbons (δC = 92.9–101.0 ppm) due to sp to sp² rehybridization . The methylenedioxy group’s electron donation may intensify this effect, further polarizing the C≡C bond.
- Catalyst Binding: Substituents like methylenedioxy can modulate metal-substrate interactions. For example, in Au subnanoclusters, aromatic groups enhance catalytic activity by stabilizing adsorption via π-interactions .
Biological Activity
(3,4-Methylenedioxy-phenyl)phenylacetylene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14O2
- Molecular Weight : 254.28 g/mol
- IUPAC Name : 1-(3,4-methylenedioxyphenyl)-2-phenylethyne
The biological activity of (3,4-Methylenedioxy-phenyl)phenylacetylene primarily involves its interaction with various molecular targets. Research indicates that compounds with methylenedioxy groups can modulate enzyme activity and influence signaling pathways. For instance, studies have shown that such compounds can inhibit certain kinases involved in cancer cell proliferation and survival, suggesting potential anticancer properties .
Anticancer Activity
Several studies have explored the anticancer properties of (3,4-Methylenedioxy-phenyl)phenylacetylene:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Animal Models : In vivo studies using xenograft models have shown that treatment with (3,4-Methylenedioxy-phenyl)phenylacetylene significantly reduces tumor growth compared to control groups .
Antimicrobial Activity
Research has also indicated that (3,4-Methylenedioxy-phenyl)phenylacetylene possesses antimicrobial properties:
- Bacterial Inhibition : The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be a candidate for developing new antimicrobial agents .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of (3,4-Methylenedioxy-phenyl)phenylacetylene in human breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to untreated controls .
Study 2: Antimicrobial Properties
In another investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity with MIC values of 15 µg/mL for S. aureus and 30 µg/mL for E. coli, indicating its potential as a lead compound for antibiotic development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (3,4-Methylenedioxy-phenyl)phenylacetylene, a comparison with structurally similar compounds is beneficial.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Notes |
|---|---|---|---|
| (3,4-Methylenedioxy-phenyl)acetylene | Moderate | High | Effective against multiple strains |
| Phenylacetylene | Low | Moderate | Less effective than methylenedioxy variant |
| 4-Methoxyphenylacetylene | High | Low | Strong anticancer but weak antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
